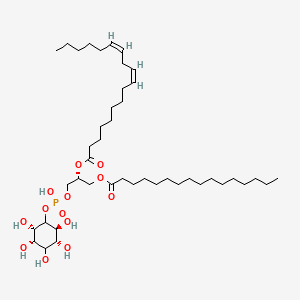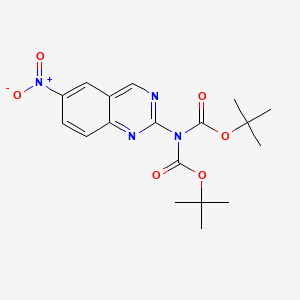
2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a quinazoline ring, a nitro group, and an imidodicarbonic acid ester moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester typically involves multiple steps, starting with the preparation of the quinazoline core. The nitro group is introduced through nitration reactions, and the imidodicarbonic acid ester moiety is formed via esterification reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The quinazoline ring can undergo substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The quinazoline ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Amino-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester
- 2-(6-Methyl-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester
- 2-(6-Chloro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester
Uniqueness
2-(6-Nitro-2-quinazolinyl)imidodicarbonicacid1,3-bis(1,1-dimethylethyl)ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modulate various biological pathways .
Eigenschaften
Molekularformel |
C18H22N4O6 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitroquinazolin-2-yl)carbamate |
InChI |
InChI=1S/C18H22N4O6/c1-17(2,3)27-15(23)21(16(24)28-18(4,5)6)14-19-10-11-9-12(22(25)26)7-8-13(11)20-14/h7-10H,1-6H3 |
InChI-Schlüssel |
WGAMLOWEZPEKAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=NC=C2C=C(C=CC2=N1)[N+](=O)[O-])C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


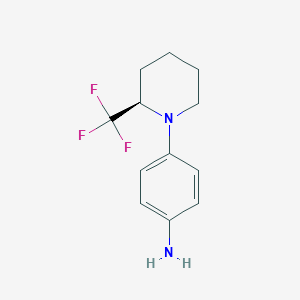
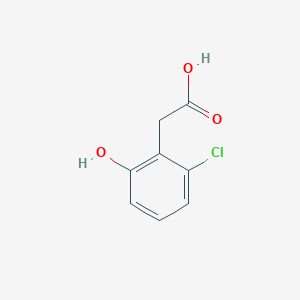
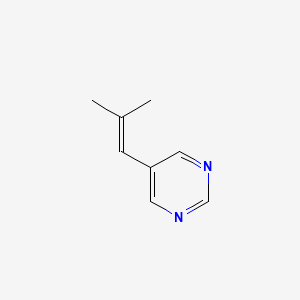
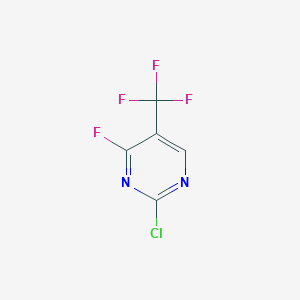
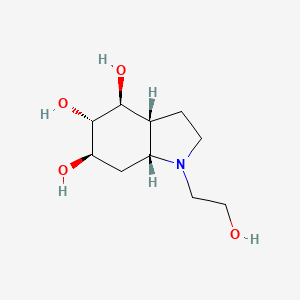
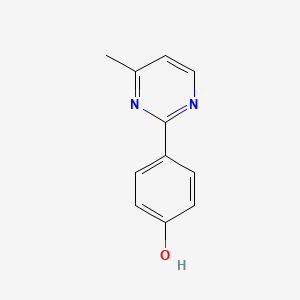
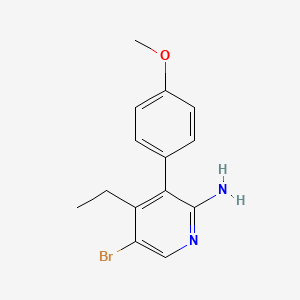
![7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B13103808.png)
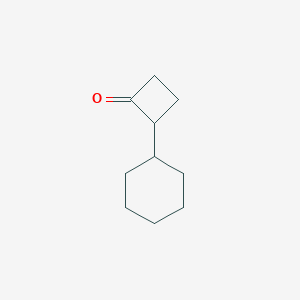

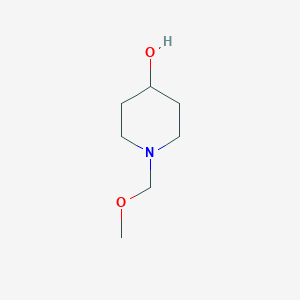
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13103842.png)

